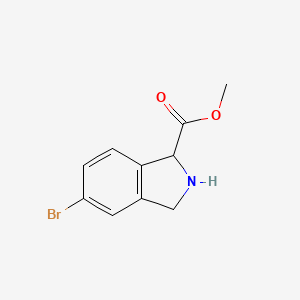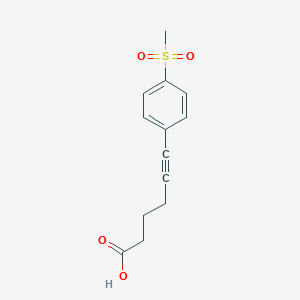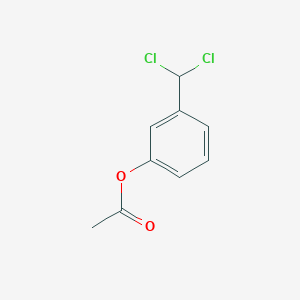![molecular formula C15H14N2O2S B13356442 5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B13356442.png)
5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the class of oxadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol typically involves the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide. This reaction is followed by the formation of Mannich bases through the reaction of the oxadiazole with suitably substituted amines and formaldehyde in ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of eco-friendly reagents and reaction conditions, adhering to the principles of green chemistry. Catalysis plays a crucial role in these processes, ensuring commercially relevant and environmentally acceptable conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alkyl halides. Reaction conditions typically involve solvents like ethanol or acetic acid and may require heating or refluxing .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the oxadiazole ring .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, altering their function. The oxadiazole ring can interact with nucleic acids, potentially inhibiting DNA replication and transcription . These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Similar in structure but lacks the phenylpropyl group.
5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol: Contains a triazole ring instead of an oxadiazole ring.
3-(2-Furyl)acrylic acid: Contains a furan ring but differs in the functional groups attached.
Uniqueness
5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol is unique due to its combination of a furan ring, a phenylpropyl group, and an oxadiazole ring.
Propiedades
Fórmula molecular |
C15H14N2O2S |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
5-[2-(furan-2-yl)-3-phenylpropyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C15H14N2O2S/c20-15-17-16-14(19-15)10-12(13-7-4-8-18-13)9-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,17,20) |
Clave InChI |
DRKYHPUEROSQJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CC2=NNC(=S)O2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-{[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13356407.png)

![N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356423.png)
![1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356424.png)


![N-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13356447.png)

![(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B13356455.png)
